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Compound of Interest

Compound Name: 4-(4-Methylphenoxy)benzoic acid

Cat. No.: B1584769

4-(p-Tolyloxy)benzoic acid, also known as 4-(4-Methylphenoxy)benzoic acid, is a diaryl ether,
a class of compounds recognized for its prevalence in biologically active molecules and
advanced polymers.[1][2] Its structure consists of a benzoic acid moiety and a p-cresol (4-
methylphenol) moiety linked by an ether bridge at the para positions. This ether linkage is not
merely a passive spacer; its bent geometry and rotational flexibility are crucial for how the
molecule interacts with biological targets or organizes within a polymer matrix.

The carboxylic acid group provides a site for hydrogen bonding and salt formation, significantly
influencing its solubility and potential for derivatization. The tolyl group's methyl substituent
adds a lipophilic character to that end of the molecule.
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Caption: 2D Structure of 4-(p-Tolyloxy)benzoic acid.
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Table 1: Compound Identifiers and Properties

Parameter Value Reference(s)
4-(4-

IUPAC Name Methylphenoxy)benzoic [31[4]
acid

Synonyms 4-(p-Tolyloxy)benzoic acid [31[4][5]

CAS Number 21120-65-0 [31[4]

Molecular Formula C14H1203 [3114]

Molecular Weight 228.24 g/mol [31[4]

Appearance White to off-white solid/powder  [5]

Melting Point 178-185 °C [4][6]

pKa (Predicted) 4.36 £0.10 [6]
Poorly soluble in water; soluble

Solubility in organic solvents like [71[8]
ethanol, methanol, chloroform.
Cclccc(Oc2ccec(cc2)C(0)=0)c

SMILES [4]

cl

| INChl Key | DCDYPMNXCDXNJZ-UHFFFAOYSA-N |[4] |

Synthesis and Mechanistic Insights

The construction of the diaryl ether bond is the key challenge in synthesizing this molecule. The

most robust and widely employed method is the Ullmann condensation, a copper-catalyzed

nucleophilic aromatic substitution.[9][10] This reaction couples a phenol with an aryl halide.

Core Reaction: 4-Halobenzoic acid + p-Cresol —(Cu catalyst, Base) —» 4-(p-Tolyloxy)benzoic

acid
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Mechanistic Rationale: The classical Ullmann reaction requires harsh conditions (high
temperatures, stoichiometric copper).[11] Modern protocols utilize ligands to stabilize the
copper(l) catalyst, facilitating the catalytic cycle at lower temperatures. The cycle is generally
understood to involve:

Base Deprotonation: A base (e.g., K2COs, Cs2C0s) deprotonates the phenol (p-cresol) to
form the more nucleophilic phenoxide.

e Coordination: The phenoxide coordinates to the Cu(l) catalyst.

o Oxidative Addition: The aryl halide (e.g., 4-iodobenzoic acid) undergoes oxidative addition to
the copper center, forming a Cu(lll) intermediate.

¢ Reductive Elimination: The desired C-O bond is formed via reductive elimination from the
Cu(lll) complex, regenerating a Cu(l) species to continue the cycle.

The choice of reagents is critical. An aryl iodide or bromide is preferred over a chloride for the
halide component due to the C-1 and C-Br bonds being weaker and more susceptible to
oxidative addition.[12] An inexpensive base like potassium carbonate is often sufficient,
particularly in a polar aprotic solvent like DMF or NMP, which helps to solubilize the salts and
intermediates.[12][13]
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Reactants: Catalyst System:
- 4-lodobenzoic acid _Co er{l) |ozj/ide (éu|)
- p-Cresol g

- K2COs (Base) - Solvent: DMF

Reaction Vessel
(Inert Atmosphere, e.g., N2 or Ar)

ombine

Heat to 120-140 °
Stir for 12-24h
Monitor via TLC

Reaction Complete

Cool and pour into water.
Acidify with HCI (aq) to pH ~2-3.

recipitate Forms

Collect precipitate via
vacuum filtration.
Wash with water.

rude Product

Purification

Recrystallize from
Ethanol/Water mixture.

ure Product

Final Product:

4-(p-Tolyloxy)benzoic acid
(Dry in vacuum oven)
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Pure, Dry Sample of
4-(p-Tolyloxy)benzoic acid

NMR Spectroscopy
(1H' 13C)
Solvent: DMSO-de or CDCl3

FTIR Spectroscopy Mass Spectrometry
(e.g., KBr pellet or ATR) (e.g., ESl or El)

Structural Confirmation
&
Purity Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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